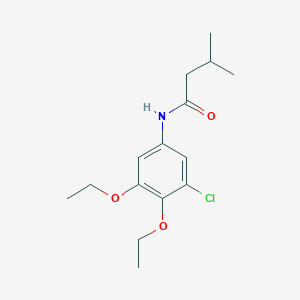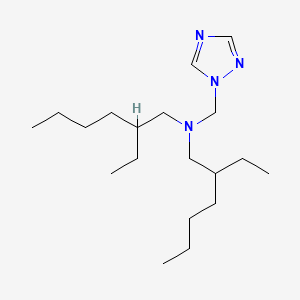
1,3,5-Trichloropyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trichloropyridin-4(1H)-one is a chlorinated pyridine derivative
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Trichloropyridin-4(1H)-one can be synthesized through several methods. One common approach involves the chlorination of pyridin-4(1H)-one using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions
1,3,5-Trichloropyridin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, to form a range of derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated pyridine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include various substituted pyridines, which can be further utilized in organic synthesis and pharmaceutical applications.
科学研究应用
1,3,5-Trichloropyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 1,3,5-Trichloropyridin-4(1H)-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
相似化合物的比较
Similar Compounds
2,4,6-Trichloropyridine: Another chlorinated pyridine with similar reactivity but different substitution pattern.
3,5-Dichloropyridin-4(1H)-one: A less chlorinated derivative with distinct chemical properties.
Uniqueness
1,3,5-Trichloropyridin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other chlorinated pyridines. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and industrial applications.
属性
| 93111-36-5 | |
分子式 |
C5H2Cl3NO |
分子量 |
198.43 g/mol |
IUPAC 名称 |
1,3,5-trichloropyridin-4-one |
InChI |
InChI=1S/C5H2Cl3NO/c6-3-1-9(8)2-4(7)5(3)10/h1-2H |
InChI 键 |
ROTBZEUVNTVIRC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)C(=CN1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine](/img/no-structure.png)

![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)

![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)
